Trideca-1,3-dien-1-OL
Description
Trideca-1,3-dien-1-OL is a hypothetical or minimally studied 13-carbon unsaturated alcohol featuring conjugated double bonds at positions 1 and 3, with a hydroxyl group at the terminal carbon. Below, we compare these compounds based on molecular structure, physicochemical characteristics, and applications.
Properties
CAS No. |
61215-69-8 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-1,3-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h10-14H,2-9H2,1H3 |
InChI Key |
MVWVOTHFAJNPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trideca-1,3-dien-1-OL can be achieved through several methods. One common approach involves the cross-cyclomagnesiation of dienes. For instance, the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a titanium catalyst (Cp2TiCl2) has been reported . This method provides a stereoselective synthesis of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trideca-1,3-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds, converting the diene into an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tridecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trideca-1,3-dien-1-OL has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trideca-1,3-dien-1-OL involves its interaction with various molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Differences
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| Trideca-1,3-dien-1-OL | C₁₃H₂₄O | 196.3 g/mol* | Diene (1,3), primary alcohol | 13-carbon chain, conjugated double bonds |
| Buta-2,3-dien-1-ol | C₄H₆O | 70.09 g/mol | Diene (2,3), primary alcohol | Short-chain allene, used in cyclization |
| 3,7-Dimethyl-2,6-octadien-1-ol | C₁₀H₁₈O | 154.25 g/mol | Diene (2,6), branched methyl groups | Terpene derivative, common in fragrances |
| 12-Tridecyn-1-ol | C₁₃H₂₄O | 196.3 g/mol | Terminal alkyne, primary alcohol | 13-carbon chain, triple bond at position 12 |
| Octa-1,3-diene | C₈H₁₄ | 110.2 g/mol | Diene (1,3) | Hydrocarbon without functional groups |
*Molecular weight inferred from 12-Tridecyn-1-ol (C₁₃H₂₄O) due to structural similarity .
This compound (Hypothetical)
- Predicted to undergo cyclization reactions similar to buta-2,3-dien-1-ol, which participates in Pd-catalyzed three-component tandem cyclization with aryl iodides and imines to form oxazolidines .
- The extended conjugated system may enhance stability in polymerization or Diels-Alder reactions compared to shorter-chain analogs.
Buta-2,3-dien-1-ol
- Short chain limits hydrophobicity, favoring solubility in polar solvents.
3,7-Dimethyl-2,6-octadien-1-ol
- Widely used in cosmetics and fragrances but requires strict safety protocols (e.g., avoiding skin/eye contact) due to irritant properties .
- Branched structure reduces melting point and volatility compared to linear analogs.
12-Tridecyn-1-ol
- Lacks conjugated double bonds but features a terminal alkyne, enabling click chemistry or Sonogashira coupling .
- Safety data indicate low acute hazards, though precautions for skin/eye contact are advised .
Octa-1,3-diene
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